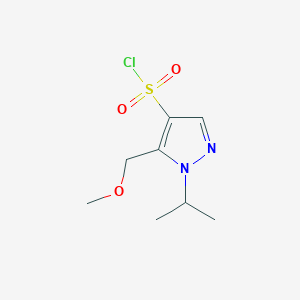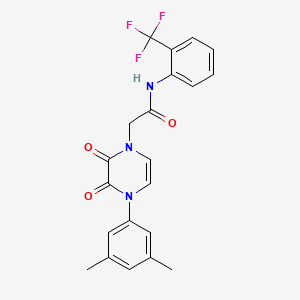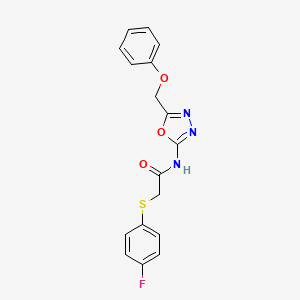![molecular formula C9H11BrN4O B2439533 9-Brom-8-isobutylpyrazolo[1,5-d][1,2,4]triazinon CAS No. 1383626-27-4](/img/structure/B2439533.png)
9-Brom-8-isobutylpyrazolo[1,5-d][1,2,4]triazinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a chemical compound belonging to the pyrazolo[1,5-d][1,2,4]triazinone family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: CDK2-Hemmung
CDK2 (Cyclin-abhängige Kinase 2) ist ein entscheidendes Enzym, das an der Zellzyklusregulation beteiligt ist. Die selektive Hemmung von CDK2 zielt auf Tumorzellen ab, was es zu einer vielversprechenden Strategie für die Krebsbehandlung macht. Forscher haben eine Reihe kleiner Moleküle entwickelt, die die privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüste enthalten, darunter 9-Brom-8-isobutylpyrazolo[1,5-d][1,2,4]triazinon. Diese Verbindungen wurden als neuartige CDK2-Inhibitoren synthetisiert . Bemerkenswert ist, dass sie eine überlegene zytotoxische Aktivität gegen Brustkrebs-(MCF-7) und Darmkrebs-(HCT-116) Zelllinien zeigten, mit IC50-Werten im Bereich von 45 bis 97 nM bzw. 6 bis 99 nM. Verbindung 14 & 15 zeigten die beste zytotoxische Aktivität in allen drei Zelllinien.
Enzymatische Hemmung: CDK2/Cyclin A2
Verbindung 14, abgeleitet von this compound, zeigte eine potente duale Aktivität gegen Krebszellen und CDK2. Es hemmte die enzymatische Aktivität von CDK2/Cyclin A2 signifikant (IC50 = 0,057 ± 0,003 μM) und übertraf Sorafenib (IC50 = 0,184 ± 0,01 μM) . Diese duale Wirkung macht es zu einem vielversprechenden Kandidaten für weitere Untersuchungen.
Wirkmechanismus
Target of Action
It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, are structurally similar to known antiviral drugs and purine antimetabolites . This suggests that the compound could potentially target similar enzymes or proteins involved in viral replication or purine metabolism.
Mode of Action
The exact mode of action of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is currently unknown due to the lack of specific studies on this compound . Given its structural similarity to known antiviral drugs and purine antimetabolites, it may interact with its targets in a similar manner, possibly by inhibiting key enzymes or disrupting essential biochemical processes .
Result of Action
Based on its structural similarity to known antiviral drugs and purine antimetabolites, it could potentially exhibit antiviral activity or disrupt purine metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring. In the first approach, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is commonly used . In the second approach, the methods differ significantly depending on the structure of the resulting azole fragment .
Industrial Production Methods: Industrial production methods for 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone are not well-documented in the available literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions and purification processes, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Bromo-8-isobutylpyrazolo
Eigenschaften
IUPAC Name |
3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMTPOOENNZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C=NNC(=O)C2=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(oxan-4-yl)urea](/img/structure/B2439452.png)
![4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2439454.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)
![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)


![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2439467.png)

